Phenoxyaniline

Description

Propriétés

Formule moléculaire |

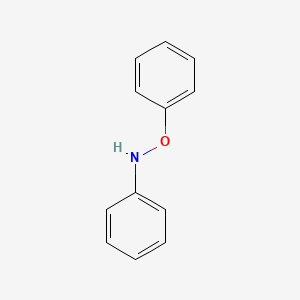

C12H11NO |

|---|---|

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

N-phenoxyaniline |

InChI |

InChI=1S/C12H11NO/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13H |

Clé InChI |

GYNAVKULVOETAD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NOC2=CC=CC=C2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Phenoxyaniline derivatives, especially nitro-2-phenoxyaniline, have been identified as crucial intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide. This compound is recognized for its selectivity towards cyclooxygenase-2 (COX-2) inhibition, making it a vital player in pain management therapies .

2. Cardiovascular and Neurological Treatments

Research has shown that this compound derivatives exhibit inhibitory actions on sodium/calcium exchange systems. These properties suggest potential applications in treating ischemic heart diseases and neurological disorders by protecting cells during thrombolytic therapy and angioplasty . A study indicated that certain this compound compounds demonstrated enhanced stability in plasma, enhancing their therapeutic potential .

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound analogs against prostate adenocarcinoma and lung cancer. These compounds have shown promising results in inhibiting cancer cell proliferation, indicating their potential as chemotherapeutic agents .

Material Science Applications

1. Polymer Composites

this compound has been utilized as a building block in polymer chemistry. For instance, it has been incorporated into poly(methyl methacrylate) (PMMA) composites to enhance thermal stability and mechanical properties. The incorporation of this compound not only improves the material's performance but also adds functional characteristics that can be tailored for specific applications .

2. Crystal Structure Studies

The crystal structure of this compound derivatives has been extensively studied to understand their intermolecular interactions better. Such studies provide insights into the design of new compounds with desired properties for various applications in organic chemistry and materials science .

Biochemical Research Applications

1. Enzyme Interaction Studies

this compound compounds have been employed as model ligands to investigate interactions with cytochrome P450 enzymes. These studies are crucial for understanding how structural modifications affect enzyme activity and metabolism, thereby guiding the design of safer and more effective drugs .

2. Structure-Activity Relationship Studies

A comprehensive structure-activity relationship (SAR) study involving phenoxyanilines revealed their potential as inhibitors for calcium channels, which are critical targets in pharmacology for managing pain and neurological conditions .

Data Tables

Case Studies

- Nimesulide Synthesis : The synthesis process of Nimesulide from nitro-2-phenoxyaniline showcases its importance in pharmaceutical applications. The compound's structural features facilitate its role as a COX-2 inhibitor, making it effective for pain relief.

- Thermal Stability in PMMA Composites : A case study on the integration of this compound into PMMA highlighted significant improvements in thermal stability and mechanical strength, demonstrating its utility in advanced material formulations.

- Calcium Channel Inhibition : A recent investigation into the inhibition of N-type calcium channels by this compound derivatives provided insights into their pharmacological potential, paving the way for new pain management therapies.

Comparaison Avec Des Composés Similaires

Biochemical Activity and Selectivity

Phenoxyanilines and sulfonamides were compared for calcium channel inhibition and drug-like properties (Table 1):

Key Findings :

- Sulfonamides (e.g., compound 42 ) exhibit superior safety profiles and CNS penetration due to lower cytotoxicity and higher TI values .

- Phenoxyanilines with electron-withdrawing groups (e.g., –CN at R1) show enhanced CaV2.2 potency (IC₅₀ = 35 nM for 35c) but suffer from toxicity .

Comparison with PBDEs and CYP2B Ligands

Binding Affinity and Metabolic Interactions

POA congeners were evaluated for interactions with CYP2B isoforms (Table 2):

| Compound | CYP2B1 K₅ (μM) | CYP2B6 IC₅₀ (μM) | Redox Partner Sensitivity |

|---|---|---|---|

| POA | 0.8 | 1.2 | High (POR reduces affinity) |

| 3-Chloro-4-POA | 1.5 | 2.0 | Moderate |

| 2',4',5'-TCPOA | 2.3 | 3.1 | Low (cyt b5 enhances affinity) |

Key Findings :

- CYP2B1 is more sensitive to POA congeners than CYP2B6. Introducing Val-363 (CYP2B1 residue) into CYP2B6 partially mimics this sensitivity .

- Redox partners like cytochrome P450 oxidoreductase (POR) reduce POA binding affinity, while cytochrome b5 (cyt b5) modulates inhibition kinetics .

Structural Analogs in Calcium Channel Inhibition

Substituent Effects on Potency

Substituents at R1 and amine moieties significantly influence activity (Table 3):

| Compound (R1 Substituent) | Amine Group | CaV2.2 IC₅₀ (nM) |

|---|---|---|

| 32c (H) | Piperidine | 1,200 |

| 35c (–CN) | Piperidine | 35 |

| 34c (–CF₃) | Piperidine | 90 |

| 33d (–F) | Imidazole | 150 |

Key Trends :

- Electron-withdrawing groups (–CN, –CF₃) enhance CaV2.2 inhibition by stabilizing ligand-channel interactions .

- Ortho-substituted analogs (e.g., 35c ) exhibit 2-fold higher potency than para-substituted derivatives .

Polymer Composites and Material Science

Phenoxyaniline-block-PMMA copolymers display distinct thermal properties compared to pure PMMA:

- Glass Transition Temperature (Tg) : Reduced from 160°C (PMMA) to 120–140°C (POA-b-PMMA) due to disrupted crystallinity .

- Degradation : Three-stage weight loss in POA-b-PMMA vs. single-stage degradation in PMMA .

Cytotoxicity and Therapeutic Index

Phenoxyanilines generally exhibit higher cytotoxicity than sulfonamides:

- CC₅₀ (Cos-7 cells): 10–50 μM for phenoxyanilines vs. >100 μM for sulfonamides .

- Toxicity Mechanism: Secondary amines in phenoxyanilines may generate reactive metabolites, whereas sulfonamides resist metabolic hydrolysis .

Physicochemical Properties and Drug-Likeness

| Property | Phenoxyanilines | Sulfonamides |

|---|---|---|

| logP | 3.5–4.2 | 2.8–3.5 |

| Molecular Weight | 400–450 Da | 350–400 Da |

| HBD Count | 1–2 | 0–1 |

Sulfonamides align better with Lipinski’s rules, favoring oral bioavailability.

Méthodes De Préparation

Catalyst Preparation

Solid tertiary amine alkaloids (10–18 parts) undergo steam distillation at 100–120°C, followed by NaOH addition (1–4× phlegma weight) to adjust pH to 13–14. The mixture is aged for 48–60 hours to form the active catalyst.

Reaction Mechanism

-

Intermediate Formation : o-Nitrochlorobenzene (100–120 parts) reacts with phenol (65–80 parts) and the catalyst (7–12 parts) under segmented heating:

-

Reduction : The nitro intermediate is reduced using active nickel (5–12 parts) in ethanol (400–700 parts) at 85–100°C under 2 MPa pressure for 4 hours. Vacuum distillation (30 mmHg) isolates 2-phenoxyaniline at 220–240°C.

Key Data

| Parameter | Range/Value |

|---|---|

| Catalyst Loading | 7–12 wt% |

| Reduction Yield | 78–90% (post-purification) |

| Purity | >98% (GC-MS analysis) |

This method achieves high throughput but requires specialized equipment for high-pressure hydrogenation.

Ullmann Coupling for 4-Phenoxyaniline

Copper-catalyzed Ullmann coupling enables efficient synthesis of 4-phenoxyaniline. A representative protocol uses iodobenzene and 4-aminophenol with copper(II) glycinate monohydrate and KOH in DMSO:

Procedure

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 98% |

| Reaction Time | 8 hours |

| Turnover Number (TON) | 49 |

This method is favored for its scalability and compatibility with electron-deficient aryl halides.

Diazotization-Substitution for 2-Phenoxyaniline

A Sandmeyer-type reaction converts 2-phenoxyaniline derivatives via diazonium intermediates:

Protocol

Optimization Insights

-

Temperature Control : Maintaining ≤5°C prevents diazonium decomposition.

-

Catalyst-Free : Unlike Ullmann methods, this avoids metal residues.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

4-[4-(Benzyloxy)phenoxy]aniline, a this compound derivative, is synthesized via Suzuki coupling:

Steps

-

Synthesis of 4-Benzyloxyaniline : 4-Bromoaniline reacts with benzyl alcohol under basic conditions.

-

Coupling : Pd-catalyzed reaction with 4-bromophenol in K₂CO₃/THF at 100°C for 24 hours.

Outcomes

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Pd Loading | 5 mol% |

| Purity | 95% (HPLC) |

This route is ideal for introducing sterically hindered substituents.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Catalyst Cost |

|---|---|---|---|

| Nucleophilic Substitution | 78–90 | Industrial | Moderate |

| Ullmann Coupling | 90–98 | Lab/Industrial | Low |

| Diazotization | 56–78 | Lab-scale | None |

| Suzuki Coupling | 72–85 | Lab-scale | High |

Industrial Relevance

-

Pharmaceuticals : The nucleophilic substitution route (Method 1) is preferred for 2-phenoxyaniline in analgesic intermediates.

-

Polymers : Ullmann-derived 4-phenoxyaniline serves as a macroinitiator in SET-LRP polymerizations.

Catalyst Recovery and Environmental Impact

The patented method (Method 1) emphasizes catalyst reuse:

Q & A

Q. What are the standard synthetic methodologies for phenoxyaniline derivatives in academic research?

this compound derivatives are commonly synthesized via reductive amination , which involves reacting aromatic aldehydes with substituted anilines under controlled conditions. For example, chloro intermediates are generated first and subsequently modified with amines (e.g., piperidine, pyrrolidine) to introduce structural diversity . Purification is typically achieved via preparative reverse-phase HPLC, with stoichiometry confirmed by NMR .

Q. What spectroscopic and thermal characterization techniques are essential for this compound-based composites?

Key methods include:

- Thermogravimetric Analysis (TGA) : To assess thermal stability and polymer content in composites (e.g., this compound-block-PMMA shows three degradation stages, with weight loss shifts at higher clay concentrations) .

- X-ray Diffraction (XRD) : To determine crystallinity changes; pure this compound initiators exhibit narrow peaks (e.g., 20.61° for highly crystalline systems), while composites become amorphous due to clay incorporation .

- Raman Spectroscopy : To identify functional groups (e.g., C–O–C at 1010 cm and N–H at 3313 cm) and monitor shifts correlated with nanoclay content .

Q. How do researchers evaluate the cytotoxicity of this compound derivatives?

Cytotoxicity is assessed using Resazurin reduction assays to measure metabolic activity in cells (e.g., Cos-7 fibroblasts). The 50% cytotoxic concentration (CC) is derived from dose-response curves, and the Therapeutic Index (TI) is calculated as CC/IC. Phenoxyanilines often exhibit low TI values (<2), indicating poor safety profiles, whereas sulfonamide analogues show TI >18, suggesting better tolerability .

Advanced Research Questions

Q. How does structural modification of this compound analogues influence calcium channel (CaV_\text{V}V2.2/CaV_\text{V}V3.2) inhibition?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing substituents (e.g., –CN, –CF) on the phenoxy ring enhance Ca2.2 affinity, while –F groups reduce activity .

- Tertiary amines (e.g., piperidine, dimethylamine) improve binding via ionization at physiological pH. Imidazole derivatives, however, show reduced potency due to increased hydrogen bond acceptor (HBA) properties .

- Regiochemistry : Meta-substituted anilines exhibit higher selectivity for Ca3.2 compared to para-substituted analogues .

Q. What explains the contradictory data between crystallinity and thermal stability in this compound-PMMA composites?

XRD and DSC data show that clay incorporation disrupts polymer crystallinity, creating amorphous phases. Despite reduced glass transition temperatures (), thermal stability improves due to clay-induced barrier effects delaying degradation. This paradox is resolved by multi-technique analysis: amorphous regions enhance ionic diffusion (beneficial for biomedical applications), while clay nanoparticles mitigate thermal decomposition .

Q. How can researchers optimize this compound derivatives for CNS penetration while minimizing toxicity?

The CNS MPO tool evaluates six parameters (e.g., log, TPSA, pKa) to predict blood-brain barrier penetration. Phenoxyanilines score <3.5 (poor CNS potential), but sulfonamide analogues achieve scores >4.0. To reduce toxicity:

- Replace aniline moieties with sulfonamides, which exhibit lower plasma hydrolysis ( >89 min vs. <2 min for amides) .

- Prioritize tertiary amines and –CN substituents to balance potency and TI values .

Methodological Guidelines

Q. How should researchers address discrepancies in crystallinity and bioactivity data for this compound composites?

- Multi-technique validation : Cross-reference XRD (crystallinity), TGA (thermal stability), and contact angle measurements (surface hydrophilicity) to correlate structural changes with functional outcomes (e.g., ionic conductivity in cancer cell inhibition) .

- Controlled synthesis : Standardize clay concentrations (e.g., 1–3 wt%) to isolate nanoparticle effects on amorphous phase formation .

Q. What strategies improve the reproducibility of this compound cytotoxicity assays?

- Use primary cell lines (e.g., Cos-7) with consistent passage numbers to minimize variability.

- Include positive controls (e.g., amide-based compounds like MONIRO-1) and validate assays with orthogonal methods (e.g., CellTitre-Blue®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.